Benzamide, N-(5-methyl-3-isoxazolyl)- is a compound that belongs to the benzamide family, characterized by the presence of a benzene ring attached to an amide functional group. The specific isoxazole moiety, which contains a five-membered ring with one nitrogen and one oxygen atom, contributes unique chemical properties and biological activities to this compound. The molecular formula for Benzamide, N-(5-methyl-3-isoxazolyl)- is C10H10N2O, and it has been studied for its potential therapeutic applications.
Benzamide, N-(5-methyl-3-isoxazolyl)- has shown various biological activities in research studies:
The synthesis of Benzamide, N-(5-methyl-3-isoxazolyl)- can be achieved through several methods:
Studies on Benzamide, N-(5-methyl-3-isoxazolyl)- have focused on its interactions with biological targets:
Benzamide, N-(5-methyl-3-isoxazolyl)- shares structural similarities with several other compounds in the benzamide class. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzamide | Simple amide structure | Base structure without additional rings |
Isoxaben | Contains a similar isoxazole ring | Used as an herbicide; larger molecular size |
N-(4-methylphenyl)benzamide | Aromatic substitution on benzene | Different substituents affecting activity |
N-(5-methylisoxazolyl)benzenesulfonamide | Sulfonamide group added | Different functional group impacts solubility |
Benzamide, N-(5-methyl-3-isoxazolyl)- is unique due to its specific isoxazole substitution, which influences its biological activity and potential therapeutic applications compared to other benzamides.
Multi-component reactions (MCRs) have emerged as a powerful tool for constructing the isoxazole core of N-(5-methyl-3-isoxazolyl)benzamide derivatives. These one-pot strategies minimize intermediate isolation and enhance atom economy. A notable example involves the condensation of hydroxylamine derivatives, aldehydes, and active methylene compounds. For instance, a green protocol utilizing glycerol/potassium carbonate deep eutectic solvents (DES) enables the synthesis of isoxazoles at room temperature with yields exceeding 85%. The reaction proceeds via a Knoevenagel condensation between aldehydes and malononitrile, followed by cyclization with hydroxylamine hydrochloride.
Another innovative approach employs fruit juices, such as Cocos nucifera L. juice, as biocatalysts. These natural catalysts facilitate the three-component reaction of methyl acetoacetate, hydroxylamine hydrochloride, and substituted aldehydes, achieving isoxazole derivatives in 82–95% yield. The mechanism involves initial nucleophilic attack by hydroxylamine on the β-ketoester, forming a cyclized adduct that reacts with aldehydes to yield the final product. Comparative studies show that MCRs using DABCO (1,4-diazabicyclooctane) in ethanol under reflux conditions provide moderate yields (65–85%) but require longer reaction times.
Palladium-mediated strategies have gained traction for constructing complex benzamide-isoxazole hybrids. A recent development involves palladium-catalyzed carbonylative coupling of aryl iodides with amidines, followed by cyclization to form 1,2,4-oxadiazoles. While this method primarily targets oxadiazoles, its adaptability to isoxazole synthesis is evident. For example, aryl bromides can undergo carbonylation with carbon monoxide ([11C]CO) to generate acyl amidines, which cyclize to form labeled heterocycles. This approach offers compatibility with diverse substrates and functional groups, making it suitable for synthesizing N-(5-methyl-3-isoxazolyl)benzamide derivatives with radiolabels for imaging applications.
Key advantages of palladium catalysis include high regioselectivity and mild reaction conditions. However, challenges remain in optimizing ligand systems to prevent side reactions and improve yields. Future research may explore bidentate ligands to stabilize palladium intermediates and enhance catalytic efficiency.
Cyclocondensation reactions between heterocyclic amines and carbonyl precursors are pivotal for assembling the benzamide-isoxazole framework. A notable method involves the organocatalyzed Knoevenagel-aza-Michael-cyclocondensation of Meldrum’s acid, hydroxylamines, and aldehydes. This three-step domino reaction produces isoxazolidin-5-ones with excellent diastereoselectivity, which can be further functionalized to yield N-(5-methyl-3-isoxazolyl)benzamides. The use of Brønsted base catalysts, such as quinine derivatives, accelerates the aza-Michael addition and cyclization steps, achieving yields up to 90%.
Additionally, AuBr3-catalyzed three-component coupling of terminal alkynes, aldehydes, and amines generates propargylamines, which undergo intramolecular [3+2] cycloaddition to form triazoles and isoxazoles. Although this method focuses on triazoles, substituting amines with hydroxylamine derivatives could direct selectivity toward isoxazole formation. The solvent-free conditions and high diastereoselectivity (up to 95:5 dr) highlight its potential for scalable synthesis.
Green chemistry principles have revolutionized the synthesis of N-(5-methyl-3-isoxazolyl)benzamide derivatives by minimizing waste and hazardous reagents. Fruit juice-catalyzed reactions, such as those using Citrus limetta juice, exemplify this trend. These biocatalysts replace traditional acids or bases, enabling reactions in aqueous media with negligible environmental impact. For example, the synthesis of α,β-unsaturated isoxazol-5(4H)-ones using Cocos nucifera L. juice achieves 92% yield within 40 minutes, outperforming sodium benzoate and boric acid catalysts.
Deep eutectic solvents (DES) composed of glycerol and potassium carbonate offer another sustainable platform. These solvents act as both reaction media and catalysts, facilitating the one-pot synthesis of isoxazoles at room temperature. The DES system enhances reaction kinetics, reducing completion times from hours to minutes while maintaining high yields (85–96%). Furthermore, solvent-free protocols under microwave irradiation have been explored, though they currently lag in diastereoselectivity compared to DES methods.
Functionalization of the benzamide aryl ring introduces electronic and steric perturbations that modulate molecular interactions with biological targets. Common modifications include:
The isoxazole ring’s electronic profile and substitution position critically influence bioactivity:
Hybridization strategies combine pharmacophoric elements from multiple bioactive cores:
Replacing the amide bond with bioisosteres addresses metabolic instability while preserving binding:
Density Functional Theory has emerged as the most widely used computational approach for studying the electronic properties of Benzamide, N-(5-methyl-3-isoxazolyl)-. The B3LYP functional with 6-31G(d,p) basis set represents the gold standard for these calculations, providing reliable electronic structure information while maintaining computational efficiency [1] [2] [3].
Electronic structure calculations reveal that the compound exhibits significant molecular orbital characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide crucial insights into the chemical reactivity and stability of the molecule [1] [4]. For benzamide derivatives, HOMO energies typically range from -6.2 to -6.7 eV, while LUMO energies fall between -0.7 and -1.1 eV, resulting in energy gaps of approximately 5.4 to 5.7 eV [1].
Time-dependent DFT (TD-DFT) calculations have been instrumental in understanding the optical properties of these compounds. The absorption spectra calculated using TD-DFT methods show maximum absorption wavelengths ranging from 212 to 247 nm for various benzamide derivatives [1]. The functional B3LYP has been validated as the most accurate for UV-visible absorption calculations when compared to experimental data [1].
Frontier molecular orbital analysis demonstrates that the electron density distribution patterns change significantly upon substitution of the benzamide core. The introduction of the 5-methyl-3-isoxazolyl group alters the electronic properties, with the HOMO orbitals primarily distributed on the amide group and benzene ring, while LUMO orbitals spread across the entire molecular framework [1].
Global reactivity descriptors calculated from DFT provide valuable information about molecular stability and reactivity. Chemical potential (μ), polarizability (α), and electronegativity values offer insights into the electron donation and acceptance capabilities of the molecule [5] [6]. The chemical hardness and softness parameters indicate the resistance to charge transfer and molecular polarizability, respectively [5] [6].
Molecular docking studies have proven essential for understanding the binding interactions between Benzamide, N-(5-methyl-3-isoxazolyl)- and various biological targets. These simulations provide detailed insights into binding modes, interaction energies, and selectivity profiles [8] [9] [10].
Docking protocols typically employ rigid protein structures with flexible ligands, allowing for comprehensive exploration of binding poses. The CDOCKER method and AutoDock Vina are frequently used docking algorithms that have demonstrated reliability in predicting binding affinities [11]. Validation studies consistently show Root Mean Square Deviation (RMSD) values below 2.0 Å when comparing docked poses to crystal structures, confirming the accuracy of the docking protocols [9].
Binding energy calculations reveal that benzamide-isoxazole derivatives exhibit favorable interactions with protein targets. Typical binding energies range from -7.0 to -10.4 kcal/mol, indicating strong protein-ligand interactions [12]. The LibDockScore values for isoxazole derivatives commonly fall between 136 and 141, suggesting good binding affinity [9].
Key binding interactions identified through docking studies include hydrogen bonding, hydrophobic interactions, and π-π stacking. The isoxazole ring system demonstrates particular affinity for forming hydrogen bonds with protein residues, while the benzamide moiety contributes to hydrophobic binding interactions [8]. Critical amino acid residues such as VAL207, ASN263, LEU209, and GLY205 frequently participate in binding interactions [10].
The binding mode analysis reveals that the 5-methyl-3-isoxazolyl group occupies hydrophobic pockets within protein active sites, while the benzamide carbonyl group forms crucial hydrogen bonds with backbone atoms [9]. This dual interaction pattern contributes to the observed selectivity and binding affinity of these compounds.
QSAR modeling represents a powerful computational approach for predicting the biological activity of Benzamide, N-(5-methyl-3-isoxazolyl)- derivatives based on their molecular structure. Multiple statistical learning methods have been employed to develop robust predictive models [5] [13] [14].
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have emerged as the primary 3D-QSAR methodologies for these compounds. CoMFA models typically achieve cross-validation coefficients (q²) ranging from 0.664 to 0.706, with non-cross-validation coefficients (r²) between 0.960 and 0.969 [9]. The CoMSIA approach additionally incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often resulting in superior predictive performance [9].
Statistical validation of QSAR models follows established criteria, including Tropsha validation parameters and Roy metrics. Successful models demonstrate r² values above 0.7 for test sets, cross-validation Q² values exceeding 0.6, and satisfy additional robustness criteria [5]. The artificial neural network (ANN) approach has shown exceptional performance, achieving R² values of 0.9995 with Root Mean Square Error (RMSE) of 0.0149 [5].
Molecular descriptors play a crucial role in QSAR model development. Key descriptors include chemical potential (μ), polarizability (α), bond lengths, lipophilicity (logP), and electronic properties derived from DFT calculations [5]. The relative importance of descriptors varies, with polarizability often representing the most significant contributor to biological activity predictions [5].
The predictive capacity of QSAR models has been demonstrated through external validation studies. Models successfully predict the activity of new compounds with correlation coefficients typically exceeding 0.8 between predicted and experimental values [5] [13]. The applicability domain analysis ensures that predictions remain reliable within the chemical space defined by the training set [5].
Conformational analysis of Benzamide, N-(5-methyl-3-isoxazolyl)- provides essential insights into the structural flexibility and preferred molecular geometries. The compound contains several rotatable bonds that influence its three-dimensional structure and biological activity [15] [16].
Potential energy surface scanning reveals multiple conformational states accessible to the molecule. The C-N bond linking the benzamide and isoxazolyl groups represents a critical rotatable bond that determines the overall molecular geometry [15]. Energy barriers for rotation around this bond typically range from 10 to 25 kcal/mol, indicating moderate conformational flexibility [15].
The amide bond exhibits characteristic planar geometry with restricted rotation due to partial double bond character. However, substituents can induce deviations from planarity, particularly in sterically congested systems [15] [16]. The CO/phenyl torsional angle (ω) commonly ranges from 0° to 25°, with planar conformations generally preferred [15].
Conformational preferences are influenced by both intramolecular interactions and solvent effects. The 5-methyl-3-isoxazolyl substituent can adopt various orientations relative to the benzamide core, with gauche and anti conformations exhibiting different stabilities [15]. Solvent-dependent conformational populations have been observed, with polar solvents favoring extended conformations while nonpolar solvents stabilize more compact structures [15].
The rotational barriers and preferred conformations directly impact biological activity by determining the shape complementarity with target proteins. Molecular dynamics simulations reveal that conformational flexibility allows the molecule to adapt to binding site requirements while maintaining key pharmacophoric features [15] [16]. The conformational analysis provides crucial information for understanding structure-activity relationships and optimizing molecular design strategies.